Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)acetate
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Overview
Description
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)acetate is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl group and further linked to an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)acetate typically involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed borylation to form the boronic ester. The resulting intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)acetate undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents like toluene or THF.
Major Products
Oxidation: Boronic acid derivative.
Reduction: Corresponding alcohol.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)acetate has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)acetate involves the formation of boron-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired biaryl product. The molecular targets and pathways involved include the activation of the boronic ester and the subsequent formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
- Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)acetate is unique due to its specific structure, which combines a boronic ester with an ethyl ester group.
Properties
Molecular Formula |
C16H24BNO4 |
---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]acetate |
InChI |
InChI=1S/C16H24BNO4/c1-6-20-14(19)11-18-13-9-7-12(8-10-13)17-21-15(2,3)16(4,5)22-17/h7-10,18H,6,11H2,1-5H3 |
InChI Key |
KFTLIFQKLJPEIX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NCC(=O)OCC |
Origin of Product |
United States |
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